Ropinirole-d7 HCl

LC-MS/MS Internal Standard Mass Shift

Ropinirole-d7 HCl (CAS 1261396-31-9) is a heptadeuterated analog delivering a +7 Da mass shift—the optimal balance between baseline mass separation and chromatographic co-elution with unlabeled ropinirole. Unlike unlabeled or d4/d14 alternatives, the d7 labeling eliminates isotopic cross-talk while matching the analyte's retention time, ensuring reliable matrix effect and recovery correction in LC-MS/MS assays. Supplied as the hydrochloride salt for aqueous solubility and stable stock solution preparation. Essential for clinical PK studies, therapeutic drug monitoring, and impurity profiling per ICH guidelines.

Molecular Formula C16H17D7N2O.HCl
Molecular Weight 303.88
Cat. No. B1165301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopinirole-d7 HCl
Molecular FormulaC16H17D7N2O.HCl
Molecular Weight303.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ropinirole-d7 HCl: Deuterated Internal Standard for Precise Ropinirole Quantitation


Ropinirole-d7 hydrochloride (CAS 1261396-31-9) is a heptadeuterated analog of ropinirole hydrochloride, a non-ergoline dopamine agonist [1]. Seven hydrogen atoms on the N-propyl moiety are replaced with deuterium, resulting in a nominal mass shift of +7 Da relative to the unlabeled parent . This compound is intended exclusively as an internal standard (IS) for the quantification of ropinirole by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . The hydrochloride salt ensures aqueous solubility and stability, facilitating preparation of stock and working solutions.

Ropinirole-d7 HCl: Why Generic Substitution with Unlabeled Material Compromises Assay Integrity


Substituting Ropinirole-d7 HCl with unlabeled ropinirole HCl or a non-deuterated analog in an LC-MS/MS assay negates the fundamental purpose of stable isotope-labeled internal standardization. Unlabeled internal standards co-elute with the target analyte and cannot be distinguished by the mass spectrometer, providing no correction for matrix effects, extraction recovery, or instrument drift [1]. Ropinirole-d4 and ropinirole-d14 exist as alternative labeled forms; however, they differ in isotopic enrichment, nominal mass shift, and potential for isotopic cross-talk with the unlabeled analyte or its metabolites . The d7 labeling represents a balance between adequate mass separation to avoid overlap with naturally occurring isotopes and maintaining chromatographic co-elution, a critical requirement for reliable internal standardization .

Ropinirole-d7 HCl: Quantitative Evidence for Selection as an Internal Standard


Ropinirole-d7 HCl: Mass Shift Verification for Baseline Resolution from Unlabeled Analyte

Ropinirole-d7 HCl exhibits a nominal mass increase of +7 Da relative to unlabeled ropinirole HCl (molecular weight 303.88 vs. 296.84 g/mol) . This mass shift ensures baseline resolution between the IS and the analyte signals in MS detection, a prerequisite for accurate quantification free from isotopic interference [1].

LC-MS/MS Internal Standard Mass Shift

Ropinirole-d7 HCl: Isotopic Purity and Enrichment Compared to Lower-Labeled Analogs

Ropinirole-d7 HCl is supplied with certified isotopic purity specifications, typically ≥98 atom % D . Lower-labeled analogs, such as ropinirole-d4, possess fewer deuterium atoms (four versus seven), which may reduce the effective mass shift and increase the risk of isotopic cross-talk with the analyte's M+1 or M+2 isotopes . Higher enrichment minimizes the contribution of unlabeled or partially labeled species to the IS signal, ensuring a consistent and predictable response factor .

Isotopic Purity Deuterium Enrichment Internal Standard

Ropinirole-d7 HCl: Purity Specifications for Reliable Quantitative Bioanalysis

Ropinirole-d7 HCl is characterized by high chemical purity, with vendor specifications typically ≥97% or ≥98% by HPLC . This purity level is comparable to that of the unlabeled reference standard (ropinirole HCl) and is essential for use as an internal standard in validated bioanalytical methods . Impurities in the IS can lead to ion suppression or enhancement, compromising method accuracy and precision .

Chemical Purity Method Validation Reference Standard

Ropinirole-d7 HCl: Position-Specific Labeling for Optimal Chromatographic and Mass Spectrometric Behavior

The deuterium labels in Ropinirole-d7 HCl are located exclusively on the N-propyl side chain (propyl-d7) . This strategic placement minimizes the potential for deuterium-hydrogen exchange and maintains chromatographic co-elution with unlabeled ropinirole, a key requirement for an ideal internal standard [1]. In contrast, labels on aromatic or exchangeable positions can lead to retention time shifts and variable deuteration, compromising quantification accuracy .

Deuterium Labeling Chromatography Mass Spectrometry

Ropinirole-d7 HCl: Application Scenarios Requiring a High-Purity Deuterated Internal Standard


Bioanalytical Method Validation for Pharmacokinetic Studies

Use Ropinirole-d7 HCl as an internal standard in LC-MS/MS assays to quantify ropinirole in human plasma or serum during clinical pharmacokinetic studies . Its isotopic purity and mass shift ensure accurate correction for matrix effects, enabling precise determination of Cmax, Tmax, and AUC parameters required for regulatory submissions .

Therapeutic Drug Monitoring of Ropinirole in Patient Populations

Employ Ropinirole-d7 HCl to develop robust, high-throughput LC-MS/MS methods for monitoring ropinirole plasma concentrations in patients with Parkinson's disease or Restless Legs Syndrome . The internal standard's co-elution behavior and consistent response factor support precise quantitation across the therapeutic range, aiding dose optimization and minimizing adverse events [1].

Quality Control and Stability Testing of Ropinirole Drug Products

Utilize Ropinirole-d7 HCl as a reference standard for impurity profiling and stability-indicating assays during pharmaceutical development and manufacturing . Its high chemical purity and batch-specific CoA documentation support compliance with ICH guidelines for method validation and stability studies of ropinirole formulations .

Research Investigating Ropinirole Metabolism and Tissue Distribution

Apply Ropinirole-d7 HCl as an internal standard in LC-MS/MS methods to quantify ropinirole and its metabolites in preclinical studies involving brain tissue, microdialysate, or other complex biological matrices . The deuterated IS compensates for extraction variability and ion suppression, enabling reliable determination of drug concentrations in target tissues [1].

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